molecular formula C5H5BO4 B151830 5-Formylfuran-3-boronic acid CAS No. 62306-80-3

5-Formylfuran-3-boronic acid

Cat. No. B151830
CAS RN: 62306-80-3
M. Wt: 139.9 g/mol
InChI Key: RIBSTTPRQPAXRS-UHFFFAOYSA-N
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Description

5-Formylfuran-3-boronic acid is a chemical compound that has been studied for its potential in various organic reactions. It is particularly noted for its role in the formation of functionalized γ-ketoaldehydes and luminescent bicyclic boronates. The compound is characterized by the presence of a formyl group at the 5-position and a boronic acid group at the 3-position on a furan ring.

Synthesis Analysis

The synthesis of functionalized γ-ketoaldehydes from 5-formylfuran-3-boronic acid involves a ring-opening reaction of furfuryl alcohols with boronic acids. This transformation is facilitated by the presence of tartaric acid and occurs under metal-free conditions. The process is notable for its ability to form a new C-C bond at the original C-4 position of the starting furan and can tolerate substitutions at the C-3 and C-4 positions of the furan ring .

Molecular Structure Analysis

The molecular structure of 5-formylfuran-3-boronic acid allows it to participate in the formation of bicyclic boronates. When treated with 2-aminophenol derivatives, a furan ring-opening reaction is involved, leading to the creation of these bicyclic structures. The presence of the boronic acid group is crucial as it favors the ring-opening process .

Chemical Reactions Analysis

5-Formylfuran-3-boronic acid reacts with 2-aminophenol derivatives to produce bicyclic boronates with varying yields depending on the substituents present. Electron-withdrawing substituents tend to result in lower yields. The resulting compounds exhibit significant solvatochromic and luminescent properties, which are influenced by the nature of the substituents. For instance, nitro derivatives show poor absorbance and emission bands .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds derived from 5-formylfuran-3-boronic acid are noteworthy for their photophysical characteristics. These compounds display substantial solvatochromic effects, with changes in color observable in solutions with different solvent polarities and hydrogen bonding capacities. They also exhibit fluorescent properties and have been characterized for their nonlinear optical (NLO) properties, with β values indicating potential applications in optoelectronic materials .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Boronic acids have emerged as significant players in drug discovery and medicinal chemistry due to their unique properties. Their ability to enhance the potency of drugs and improve pharmacokinetics has led to the FDA and Health Canada approving five boronic acid drugs, with several others in clinical trials. Notably, boronic acids have been incorporated into various medicinal chemistry endeavors, reflecting their growing importance in the development of new therapeutic agents (Plescia & Moitessier, 2020).

Water Purification and Desalination

Boronic acids have been studied for their potential in water purification and desalination applications. The removal of boron, which often exists as boric acid in seawater, is crucial due to its toxicity at high concentrations. Reverse osmosis (RO) and nanofiltration (NF) membranes have been investigated for their efficacy in boron removal. These studies highlight the significance of understanding the speciation of boric acid and its relation to the rejection of boron by NF/RO membranes, emphasizing the need for further research to optimize processes for boron removal in seawater desalination applications (Tu, Nghiem, & Chivas, 2010).

Electrochemical Biosensors

The development of electrochemical biosensors based on ferroceneboronic acid and its derivatives showcases the application of boronic acids in sensing technologies. These compounds, with their unique properties, have been used to create sensors for sugars, glycated hemoglobin, fluoride ions, and more. The selective binding and redox properties of these boronic acid derivatives form the basis of non-enzymatic glucose sensors and other analytical devices, highlighting their potential in biosensing applications (Wang, Takahashi, Du, & Anzai, 2014).

Plant Nutrition and Agriculture

In agriculture and plant science, boronic acids have been studied for their role in plant nutrition, particularly in the development of boron-buffered solution culture systems. These systems aim to maintain constant boron concentrations for studying boron nutrition in plants, demonstrating the relevance of boronic acids in agricultural research and plant growth studies (Asad, Bell, Dell, & Huang, 2004).

Fire Retardancy and Wood Preservation

Boronic acids have been utilized in fire retardant and wood preservative treatments, particularly in outdoor wood applications. The dual functionality of boron compounds to provide both fire retardancy and wood preservation has been a focus of research, with efforts directed towards developing systems that fix boron into the wood to maintain its preservation properties throughout the material's useful life (Marney & Russell, 2008).

Safety And Hazards

When handling 5-Formylfuran-3-boronic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Future Directions

Boronic acids, including 5-Formylfuran-3-boronic acid, are increasingly utilized in diverse areas of research . They are used in various sensing applications, in the synthesis of biologically active molecules, and in the development of therapeutics . The future directions of 5-Formylfuran-3-boronic acid research will likely continue to explore these areas.

properties

IUPAC Name

(5-formylfuran-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO4/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBSTTPRQPAXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=COC(=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80411039
Record name 5-Formylfuran-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80411039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formylfuran-3-boronic acid

CAS RN

62306-80-3
Record name B-(5-Formyl-3-furanyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62306-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Formylfuran-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80411039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62306-80-3
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